4,4-Dimethylpiperidine

Conformational analysis Steric effects Piperidine ring inversion

4,4-Dimethylpiperidine (CAS 4045-30-1) is a C7H15N secondary amine consisting of a piperidine ring with two methyl substituents at the 4-position, yielding a molecular mass of 113.20 g/mol and a predicted pKa of 10.71±0.10 for the conjugate acid. It exists as a colorless liquid with a boiling point of 145–146°C and density of approximately 0.803 g/cm³ at 20°C.

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 4045-30-1
Cat. No. B184581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpiperidine
CAS4045-30-1
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)C
InChIInChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3
InChIKeyIECMOFZIMWVOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylpiperidine (CAS 4045-30-1): A C4-Gem-Dimethyl Piperidine Building Block for Pharmaceutical and Agrochemical Synthesis


4,4-Dimethylpiperidine (CAS 4045-30-1) is a C7H15N secondary amine consisting of a piperidine ring with two methyl substituents at the 4-position, yielding a molecular mass of 113.20 g/mol and a predicted pKa of 10.71±0.10 for the conjugate acid . It exists as a colorless liquid with a boiling point of 145–146°C and density of approximately 0.803 g/cm³ at 20°C [1]. As a cyclic aliphatic amine, it functions primarily as a nucleophilic building block and synthetic intermediate in the construction of pharmaceutical candidates and agrochemical actives, particularly in scaffold-oriented drug discovery programs where the gem-dimethyl motif confers distinct conformational and physicochemical properties .

Why Piperidine or Other Methyl-Substituted Piperidines Cannot Replace 4,4-Dimethylpiperidine in Structure-Based Applications


The position and geminal nature of the methyl groups on 4,4-dimethylpiperidine differentiate it from unsubstituted piperidine, monomethyl piperidines, and other regioisomeric dimethyl analogs. The C4 gem-dimethyl substitution alters three critical parameters that influence downstream synthetic and biological outcomes: (1) Conformational equilibrium—4,4-dimethylpiperidine strongly favors an N-H axial conformation [1], whereas 3,3-dimethylpiperidine exhibits a distinct ring-flipping barrier and 2,6-dimethylpiperidine introduces α-substituent steric hindrance directly adjacent to the reactive nitrogen center; (2) Basicity—the predicted pKa of 10.71±0.10 differs measurably from 3,3-dimethylpiperidine (10.52±0.10) and unsubstituted piperidine (11.22), affecting protonation state, salt formation behavior, and nucleophilicity in coupling reactions [2]; and (3) Lipophilicity and solubility—the gem-dimethyl group increases calculated LogP and reduces aqueous solubility compared to unsubstituted piperidine, influencing partitioning and pharmacokinetic properties of derived compounds. These quantitative differences render simple analog interchange without re-optimization scientifically unjustifiable in structure-activity relationship (SAR) studies and process chemistry.

Quantitative Evidence Guide: Measurable Differentiation of 4,4-Dimethylpiperidine from Closest Analogs


Conformational Preference: N-H Axial Bias of 4,4-Dimethylpiperidine vs. 3,3-Dimethylpiperidine

The N-H proton in 4,4-dimethylpiperidine exhibits a pronounced preference for the axial position compared to other substituted piperidines. This conformational bias is quantified by the ΔG° value for N-H equatorial vs. axial orientation [1].

Conformational analysis Steric effects Piperidine ring inversion

Basicity Comparison: pKa of 4,4-Dimethylpiperidine vs. 3,3-Dimethylpiperidine vs. Piperidine

4,4-Dimethylpiperidine exhibits a predicted conjugate acid pKa of 10.71±0.10, which is approximately 0.2 units higher than 3,3-dimethylpiperidine and 0.5 units lower than unsubstituted piperidine .

Basicity pKa prediction Amine nucleophilicity

Physicochemical Differentiation: Boiling Point and Solubility vs. 2,6-Dimethylpiperidine

4,4-Dimethylpiperidine has a boiling point of 145–146°C and calculated aqueous solubility of 42 g/L at 25°C, while 2,6-dimethylpiperidine boils at 127°C and is reported as miscible with water [1][2].

Boiling point Aqueous solubility Process chemistry

Pharmacophore Validation: 4,4-Dimethylpiperidine as a Critical Scaffold in HIV-1 Allosteric Integrase Inhibitors (ALLINIs)

The 4,4-dimethylpiperidinyl moiety is a core structural element in a class of 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl allosteric HIV-1 integrase inhibitors (ALLINIs) that achieved single-digit nanomolar inhibitory potency [1].

HIV-1 integrase ALLINI Antiviral drug discovery

Lipophilicity and LogP: 4,4-Dimethylpiperidine vs. Unsubstituted Piperidine

4,4-Dimethylpiperidine has a calculated LogP of approximately 1.24–1.97, representing a significant increase in lipophilicity relative to unsubstituted piperidine (LogP ~0.36) [1].

LogP Lipophilicity Drug-likeness

Synthetic Utility: 4,4-Dimethylpiperidine as a Chiral Auxiliary and Regioselective Amine Precursor

4,4-Dimethylpiperidine has been reported as a chiral auxiliary in asymmetric synthesis and is noted for conformational properties that enable high regioselectivity in amine production .

Asymmetric synthesis Chiral auxiliary Regioselectivity

Validated Application Scenarios for 4,4-Dimethylpiperidine Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: HIV-1 Allosteric Integrase Inhibitor (ALLINI) Scaffold Construction

Procurement for medicinal chemistry programs targeting HIV-1 integrase allosteric sites. 4,4-Dimethylpiperidine serves as the critical 4-(4,4-dimethylpiperidinyl) moiety in a class of ALLINIs that achieved single-digit nanomolar potency and low clearance across preclinical species. The gem-dimethyl group engages the hydrophobic pocket deep within the integrase dimer interface through van der Waals interactions [1]. Substituting alternative piperidines in this scaffold would alter hydrophobic pocket occupancy and is likely to compromise potency and/or pharmacokinetic profile based on the reported SAR .

Process Chemistry Requiring Controlled Basicity and Phase Partitioning

Synthetic workflows that demand an amine with pKa intermediate between piperidine (11.22) and 3,3-dimethylpiperidine (10.52). 4,4-Dimethylpiperidine's pKa of 10.71±0.10 provides a distinct protonation profile for acid-base extraction optimization [1]. Additionally, its 42 g/L aqueous solubility and 145–146°C boiling point offer predictable phase-partitioning behavior and a wider thermal processing window compared to 2,6-dimethylpiperidine (miscible in water, BP 127°C), facilitating cleaner organic-phase isolation during workup and enabling higher-temperature reaction conditions [2].

Lipophilicity-Driven CNS or Oral Bioavailability Optimization

Design of compounds intended for oral administration or CNS penetration where increased LogP is desirable. The gem-dimethyl substitution raises calculated LogP by approximately 1.0–1.6 units relative to unsubstituted piperidine, corresponding to a 10- to 40-fold increase in octanol-water partitioning [1]. This measurable lipophilicity shift is a key selection criterion when medicinal chemistry teams seek to enhance membrane permeability while retaining a piperidine core. The alternative 3,3-dimethyl substitution provides different conformational outcomes but comparable LogP effects, whereas 2,6-dimethyl substitution introduces α-steric hindrance that may impede N-functionalization .

Stereoselective Synthesis Requiring Defined N-H Conformation

Asymmetric synthesis and chiral auxiliary applications where the trajectory of the nitrogen lone pair influences stereochemical outcomes. 4,4-Dimethylpiperidine exhibits a strong preference for N-H axial conformation (quantified by δNH = 0.10), which differs from the conformational landscape of 3,3-dimethylpiperidine and unsubstituted piperidine [1]. This conformational rigidity provides predictable regioselectivity in N-functionalization reactions. 3,3-Dimethylpiperidine would not replicate this conformational behavior due to the different ring-flipping barrier imposed by gem-dimethyl substitution at C3 rather than C4, making 4,4-dimethylpiperidine the appropriate choice for applications requiring specific nitrogen lone-pair geometry [1].

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